Chemical structure of sodium 1-ethyl-1H-imidazole-4-sulfinate
Chemical structure of sodium 1-ethyl-1H-imidazole-4-sulfinate
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of Sodium 1-ethyl-1H-imidazole-4-sulfinate
Abstract
This technical guide provides a comprehensive overview of sodium 1-ethyl-1H-imidazole-4-sulfinate, a heterocyclic organic compound of interest in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document extrapolates from established knowledge of related imidazole and sulfinate compounds to present a scientifically grounded exploration of its chemical structure, a plausible synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, potential applications are discussed based on the well-documented biological and chemical activities of the imidazole scaffold. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this and similar molecules.
Introduction to the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This fundamental structure is a cornerstone in medicinal chemistry, appearing in numerous natural compounds like the amino acid histidine and the neurotransmitter histamine.[3] Its prevalence extends to a wide array of synthetic drugs, including antifungal agents (e.g., ketoconazole), anticancer therapies, and anti-inflammatory medications.[4][5][6] The imidazole moiety's significance stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity for versatile functionalization, which allows for the fine-tuning of biological activity.[1][4]
The subject of this guide, sodium 1-ethyl-1H-imidazole-4-sulfinate, combines this privileged scaffold with a sulfinate functional group, a known intermediate in organic synthesis and a moiety with its own set of interesting chemical properties.
Chemical Structure and Nomenclature
The chemical structure of sodium 1-ethyl-1H-imidazole-4-sulfinate consists of a central imidazole ring. An ethyl group is attached to one of the nitrogen atoms (position 1), and a sodium sulfinate group (-SO₂⁻Na⁺) is bonded to a carbon atom at position 4.
| Property | Value |
| IUPAC Name | sodium;1-ethyl-1H-imidazole-4-sulfinate |
| Molecular Formula | C₅H₇N₂NaO₂S |
| Canonical SMILES | CCN1C=NC=C1S(=O)[O-].[Na+] |
| InChI Key | (Predicted) Based on constituent parts |
Structural Diagram:
Caption: .
Proposed Synthetic Pathway
A plausible synthetic route to sodium 1-ethyl-1H-imidazole-4-sulfinate can be conceptualized in a multi-step process, starting from commercially available 1-ethyl-1H-imidazole. This proposed pathway draws upon established methods for the sulfonation of aromatic rings and the subsequent reduction of sulfonyl chlorides.
Workflow of Proposed Synthesis:
Caption: Proposed synthetic workflow for sodium 1-ethyl-1H-imidazole-4-sulfinate.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-Ethyl-1H-imidazole-4-sulfonyl chloride
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-imidazole. Cool the flask to 0-5 °C in an ice-water bath.
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Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled 1-ethyl-1H-imidazole with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 1-ethyl-1H-imidazole-4-sulfonyl chloride, should precipitate as a solid.
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Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Step 2: Synthesis of Sodium 1-ethyl-1H-imidazole-4-sulfinate
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Reaction Setup: In a round-bottom flask, dissolve the 1-ethyl-1H-imidazole-4-sulfonyl chloride in a suitable solvent such as aqueous ethanol.
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Reduction: Prepare a solution of sodium sulfite in water and add it dropwise to the sulfonyl chloride solution with vigorous stirring.
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Reaction: Heat the reaction mixture gently (e.g., 40-50 °C) for a few hours to facilitate the reduction.
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Isolation: After the reaction is complete, cool the mixture. The sodium 1-ethyl-1H-imidazole-4-sulfinate may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
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Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified sodium salt.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of sodium 1-ethyl-1H-imidazole-4-sulfinate based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 186.18 g/mol | Calculated from the molecular formula C₅H₇N₂NaO₂S. |
| Appearance | White to off-white crystalline solid | Typical for sodium salts of organic acids. |
| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Insoluble in nonpolar organic solvents. | The presence of the sodium salt moiety significantly increases aqueous solubility.[7] |
| pKa of conjugate acid (1-ethyl-1H-imidazole-4-sulfinic acid) | 2-3 | Sulfinic acids are generally acidic, with pKa values in this range. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds.[8][9] The expected spectroscopic data for sodium 1-ethyl-1H-imidazole-4-sulfinate are as follows:
¹H NMR Spectroscopy (in D₂O):
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δ 7.5-8.0 ppm (s, 1H): Proton at C2 of the imidazole ring.
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δ 7.0-7.5 ppm (s, 1H): Proton at C5 of the imidazole ring.
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δ 4.1-4.3 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.
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δ 1.4-1.6 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
¹³C NMR Spectroscopy (in D₂O):
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δ 135-140 ppm: C2 of the imidazole ring.
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δ 125-130 ppm: C4 of the imidazole ring (attached to the sulfinate group).
-
δ 115-120 ppm: C5 of the imidazole ring.
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δ 45-50 ppm: Methylene carbon (-CH₂-) of the ethyl group.
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δ 15-20 ppm: Methyl carbon (-CH₃) of the ethyl group.
Infrared (IR) Spectroscopy (KBr pellet):
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~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.
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~2900-3000 cm⁻¹: C-H stretching of the ethyl group.
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~1600-1650 cm⁻¹: C=N and C=C stretching of the imidazole ring.
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~1000-1100 cm⁻¹: S=O stretching of the sulfinate group.
Mass Spectrometry (ESI-):
-
m/z: 163.02 (M-Na)⁻ corresponding to the 1-ethyl-1H-imidazole-4-sulfinate anion.
Potential Applications and Future Research Directions
The unique combination of the versatile imidazole core and the sulfinate functional group suggests several potential applications for sodium 1-ethyl-1H-imidazole-4-sulfinate.
Medicinal Chemistry
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Antimicrobial and Antifungal Agents: Imidazole derivatives are well-established as potent antifungal drugs that inhibit ergosterol biosynthesis.[6] The introduction of a sulfinate group could modulate the compound's pharmacokinetic properties and potentially lead to novel antimicrobial agents.
-
Anticancer Therapeutics: The imidazole scaffold is present in several anticancer drugs.[1][4] These compounds can act through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. Further investigation into the antiproliferative activity of this sulfinate derivative is warranted.
-
Anti-inflammatory Agents: Certain imidazole-containing compounds have demonstrated significant anti-inflammatory effects.[2] Sodium 1-ethyl-1H-imidazole-4-sulfinate could be explored for its potential to modulate inflammatory responses.
Organic Synthesis and Materials Science
-
Synthetic Intermediate: Sulfinates are valuable intermediates in organic synthesis, capable of being converted into other sulfur-containing functional groups like sulfones and sulfonamides.[10][11] This compound could serve as a building block for more complex molecules.
-
Coordination Chemistry: The nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfinate group can act as ligands for metal ions, suggesting potential applications in the development of novel coordination complexes with catalytic or material properties.[6]
Safety and Handling
While specific toxicity data for sodium 1-ethyl-1H-imidazole-4-sulfinate is not available, general laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. For related compounds like 1-ethyl-1H-imidazole, hazards include skin and eye irritation.[12]
Conclusion
Sodium 1-ethyl-1H-imidazole-4-sulfinate represents an intriguing yet underexplored molecule at the intersection of imidazole and sulfinate chemistry. Based on the foundational principles of organic chemistry and the extensive literature on related compounds, this guide has outlined its chemical structure, a viable synthetic approach, and its predicted spectroscopic and physicochemical properties. The potential applications in medicinal chemistry and materials science are promising, warranting further experimental investigation to validate these predictions and unlock the full potential of this and similar imidazole derivatives.
References
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MDPI. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl). Retrieved from [Link]
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